molecular formula C5H6ClN3 B1379492 1-allyl-5-chloro-1H-1,2,4-triazole CAS No. 1573547-66-6

1-allyl-5-chloro-1H-1,2,4-triazole

Cat. No. B1379492
CAS RN: 1573547-66-6
M. Wt: 143.57 g/mol
InChI Key: IDHYLWBSBWKJPN-UHFFFAOYSA-N
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Description

“1-allyl-5-chloro-1H-1,2,4-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The molecular weight of “1-allyl-5-chloro-1H-1,2,4-triazole” is 143.57 g/mol.


Chemical Reactions Analysis

1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazoles, including derivatives similar to 1-allyl-5-chloro-1H-1,2,4-triazole, have been synthesized and investigated for their potential antimicrobial activities. For instance, Colanceska-Ragenovic et al. (2001) synthesized a series of 4-allyl-5-aryl-1,2,4-triazoles and tested them for antibacterial and antifungal effects against various pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans, demonstrating the antimicrobial potential of such compounds (Colanceska-Ragenovic et al., 2001).

Anti-Ulcer Activity

Georgiyants et al. (2014) described the synthesis of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole derivatives and investigated their potential as anti-ulcer agents. This research highlights the therapeutic potential of 1,2,4-triazole derivatives in the treatment of NSAID-induced ulcers, indicating the broad pharmacological applicability of these compounds (Georgiyants et al., 2014).

Supramolecular Interactions

The structural versatility of 1,2,4-triazoles allows for a wide range of supramolecular interactions, making them valuable in the field of coordination chemistry. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, which are structurally related to 1,2,4-triazoles, emphasizing their importance in developing new materials and pharmaceuticals (Schulze & Schubert, 2014).

Antitumor Activity

Kaldrikyan et al. (2013) synthesized 3-(5-methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles and investigated their antitumor activity, demonstrating the potential of 1,2,4-triazole derivatives in cancer therapy (Kaldrikyan et al., 2013).

Molecular Modeling and Biological Evaluation

El-Reedy and Soliman (2020) reported on the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, evaluating their antibacterial, antifungal, and anti-inflammatory activities. This research underscores the extensive biological applications and the potential for molecular modeling of 1,2,4-triazole derivatives (El-Reedy & Soliman, 2020).

Mechanism of Action

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

5-chloro-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYLWBSBWKJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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